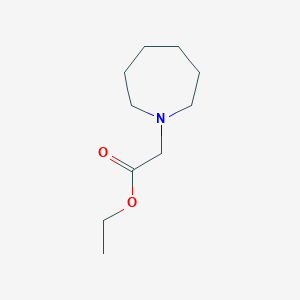

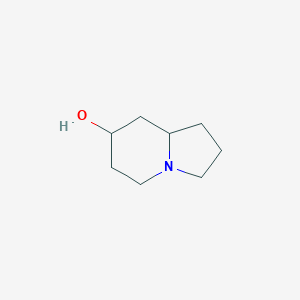

Ethyl azepan-1-ylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include aza-alkylation, intramolecular Michael cascade reactions, and desulfonative dehydrogenation. For instance, the preparation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involves the reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′′-nitroacetophenone, followed by a desulfonative dehydrogenation step using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This suggests that the synthesis of ethyl azepan-1-ylacetate could potentially involve similar steps, albeit with different starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl azepan-1-ylacetate is determined using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry. The structure of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was elucidated using these techniques . These methods would likely be applicable in determining the molecular structure of ethyl azepan-1-ylacetate as well.

Chemical Reactions Analysis

The chemical reactions involving related compounds are complex and can lead to the formation of various interesting structures. For example, the treatment of 1-ethoxycarbonyl-4-[o-(hydroxymethyl)phenyl]piperidin-4-ol with 88% formic acid leads to the formation of 1-ethoxycarbonylspiro[3H-isobenzofuran-1,4′-piperidine] and 2-ethoxycarbonyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine . This indicates that ethyl azepan-1-ylacetate could also undergo interesting transformations under various reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl azepan-1-ylacetate are not directly reported, the properties of similar compounds can provide some clues. The solubility, melting point, boiling point, and stability of these compounds are typically characterized as part of their chemical profile. The reactivity of these compounds with different reagents, their susceptibility to hydrolysis, and their behavior under acidic or basic conditions are also important aspects of their chemical properties. The papers provided do not detail these properties, but they are standard analyses that would be conducted to fully understand ethyl azepan-1-ylacetate.

Wissenschaftliche Forschungsanwendungen

Saponification Reaction Studies

- Scientific Field : Chemical Engineering

- Application Summary : Ethyl Acetate is used in experimental studies of saponification reactions using different reactor systems .

- Methods of Application : The effect of the volume flow rate on reactor performance in different reactors was investigated. The reactors used included the T-shaped reactor, the interdigital microreactor, and the chicane microreactor .

- Results : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .

Microbial Production

- Scientific Field : Biotechnology

- Application Summary : Ethyl Acetate can be produced by microbial conversion of biomass-derived sugars, providing a sustainable alternative to traditional, energy-intensive processes .

- Methods of Application : The bio-catalyzing of ethanol and acetic acid to Ethyl Acetate using lipases in vitro was introduced. Also, metabolic engineering in yeasts to product Ethyl Acetate in vivo using alcohol acyl transferases (AAT) was discussed .

- Results : The accumulation of acetyl-CoA is crucial for synthesizing Ethyl Acetate in vivo; AAT-mediated metabolic engineering could efficiently improve Ethyl Acetate production .

Solvent in Paints, Coatings, and Adhesives

- Scientific Field : Industrial Chemistry

- Application Summary : Ethyl Acetate is primarily used as a solvent in paints, coatings, and adhesives due to its quick evaporation rate and its ability to dissolve a wide range of substances .

- Methods of Application : It is mixed with the paint or adhesive product to keep it in a liquid state. Once applied, the Ethyl Acetate evaporates, leaving behind the solid paint or adhesive .

- Results : The use of Ethyl Acetate allows for smooth application and quick drying times for paints and adhesives .

Solvent in Printing Industry

- Scientific Field : Printing Industry

- Application Summary : Ethyl Acetate plays a significant role in the printing industry, as it’s used as a solvent in flexographic and rotogravure printing .

- Methods of Application : It is used to dissolve the ink, which is then transferred to the printing surface. After application, the Ethyl Acetate evaporates, leaving behind the printed image .

- Results : The use of Ethyl Acetate allows for high-quality printing with quick drying times .

Extraction Solvent in Pharmaceutical Industry

- Scientific Field : Pharmaceutical Industry

- Application Summary : Ethyl Acetate is used in the pharmaceutical industry as an extraction solvent for numerous processes, including the purification of antibiotics .

- Methods of Application : It is used to extract the desired compound from a mixture, often in a liquid-liquid extraction process .

- Results : The use of Ethyl Acetate allows for the efficient extraction and purification of pharmaceutical compounds .

Manufacture of Artificial Leather, Photographic Films and Plates, and Silk

- Scientific Field : Material Science

- Application Summary : Ethyl Acetate is utilized in the manufacture of artificial leather, photographic films and plates, and silk .

- Methods of Application : It is used as a solvent to dissolve the raw materials, which are then formed into the desired product .

- Results : The use of Ethyl Acetate allows for the production of high-quality materials with desirable properties .

Flavoring Agent in Food Industry

- Scientific Field : Food Industry

- Application Summary : Ethyl Acetate is often used as a flavoring agent in food products like confectionery, ice cream, and baked goods, giving them a distinctive fruity flavor .

- Methods of Application : It is added to the food product during the manufacturing process to enhance the flavor .

- Results : The use of Ethyl Acetate can improve the taste of food products, making them more appealing to consumers .

Cosmetic Industry

- Scientific Field : Cosmetic Industry

- Application Summary : Due to its pleasant smell, Ethyl Acetate finds use in the cosmetic industry and in perfumes .

- Methods of Application : It is used as a solvent in the formulation of various cosmetic and personal care products .

- Results : The use of Ethyl Acetate allows for the production of high-quality cosmetics with desirable properties .

Decaffeination Process

- Scientific Field : Food Processing

- Application Summary : Ethyl Acetate is used in the decaffeination process of tea and coffee .

- Methods of Application : It is used to extract caffeine from the raw coffee beans or tea leaves .

- Results : The use of Ethyl Acetate allows for the production of decaffeinated coffee and tea without significantly altering their flavor .

Nail Polish Remover

- Scientific Field : Personal Care Products

- Application Summary : Ethyl Acetate is a common ingredient in nail polish removers .

- Methods of Application : It is used to dissolve the nail polish, allowing it to be easily removed .

- Results : The use of Ethyl Acetate allows for effective removal of nail polish .

Glue Manufacturing

- Scientific Field : Adhesive Industry

- Application Summary : Ethyl Acetate is used in the manufacture of various types of glues .

- Methods of Application : It is used as a solvent to dissolve the adhesive components during the manufacturing process .

- Results : The use of Ethyl Acetate allows for the production of high-quality glues with strong adhesive properties .

Eigenschaften

IUPAC Name |

ethyl 2-(azepan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROESXCPJJVXAQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623395 |

Source

|

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl azepan-1-ylacetate | |

CAS RN |

99176-11-1 |

Source

|

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)